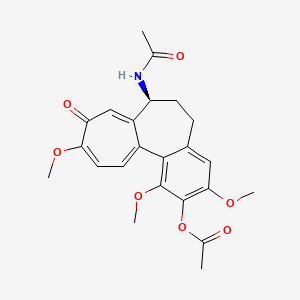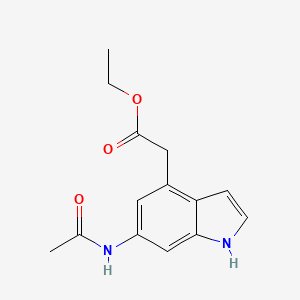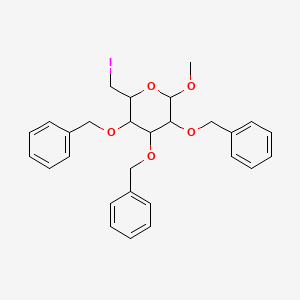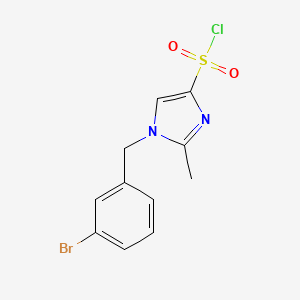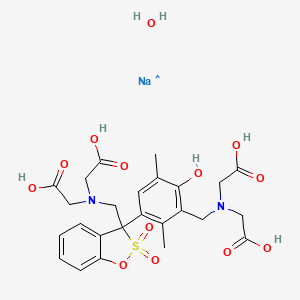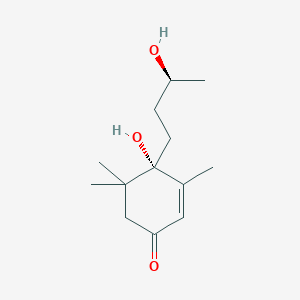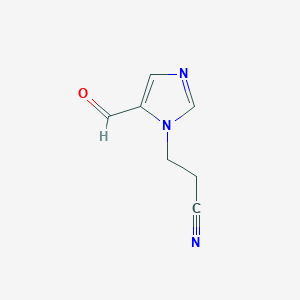
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of acetic acid, diphenyl, and ethoxy groups, along with an ethyl and isopropyl substituted amino group. This compound is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride typically involves multiple steps. One common method includes the esterification of acetic acid with 2,2-diphenyl-2-ethoxy-ethanol, followed by the introduction of the (2-(N-ethyl-N-isopropylamino)ethyl) group. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: The addition of hydrogen or removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile involved.
Applications De Recherche Scientifique
Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to receptors or enzymes, modulating their activity and resulting in physiological changes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-propylamino)ethyl) ester, hydrochloride
- Acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-methylamino)ethyl) ester, hydrochloride
Uniqueness
The uniqueness of acetic acid, 2,2-diphenyl-2-ethoxy-, (2-(N-ethyl-N-isopropylamino)ethyl) ester, hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may impart distinct steric and electronic effects, differentiating it from similar compounds.
Propriétés
Numéro CAS |
2912-85-8 |
|---|---|
Formule moléculaire |
C23H32ClNO3 |
Poids moléculaire |
406.0 g/mol |
Nom IUPAC |
2-(2-ethoxy-2,2-diphenylacetyl)oxyethyl-ethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-24(19(3)4)17-18-26-22(25)23(27-6-2,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,19H,5-6,17-18H2,1-4H3;1H |
Clé InChI |
CBJJWNABXLIOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC)C(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
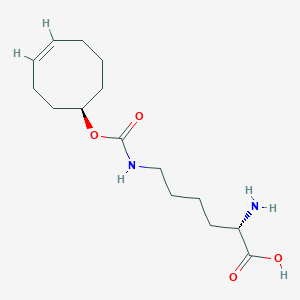
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)
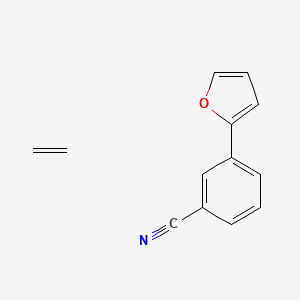
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)

